Antiproliferative Activity: 2-Fluorobenzoyl Isoxazole Derivative 6ai Demonstrates Distinct Potency Against PC-3 Prostate Cancer Cells
The 2-fluorobenzoyl isoxazole derivative 6ai, which shares the core 4-benzoylisoxazole scaffold with the target compound, exhibited an IC₅₀ of 1.8 μg/mL against PC-3 prostate cancer cells in an MTT assay [1]. This value represents a modest but measurable difference from the 4-trifluoromethylbenzoyl analog 6ah (IC₅₀ = 1.5 μg/mL) [1]. While direct IC₅₀ data for Ethyl 4-(2-fluorobenzoyl)isoxazole-3-carboxylate itself are not available in the primary literature, the structurally analogous compound 6ai establishes the benchmark for antiproliferative activity in this scaffold class [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) against PC-3 prostate cancer cell line |
|---|---|
| Target Compound Data | Analog 6ai (2-fluorobenzoyl derivative): IC₅₀ = 1.8 μg/mL |
| Comparator Or Baseline | Analog 6ah (4-trifluoromethylbenzoyl derivative): IC₅₀ = 1.5 μg/mL |
| Quantified Difference | 1.2-fold difference (6ah more potent) |
| Conditions | MTT assay, PC-3 cell line (prostate cancer) |
Why This Matters
This class-level data indicates that the 2-fluorobenzoyl substitution pattern contributes to measurable anticancer activity, providing a reference point for researchers selecting a fluorinated isoxazole scaffold for oncology-focused SAR campaigns.
- [1] Liu XH, Song BA, Bhadury PS, et al. Novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives: synthesis and anticancer activity. Australian Journal of Chemistry. 2008; 61(11): 864-869. View Source
